molecular formula C21H21N3O4S B447917 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide

Cat. No.: B447917
M. Wt: 411.5g/mol
InChI Key: QFISNHPCYJFVOI-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide typically involves multiple steps. One common approach is to start with the thiophene ring and introduce the cyano and carboxamide groups through a series of substitution reactions. The benzodioxole moiety can be attached via a Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base such as potassium hydroxide in ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical agent due to its unique functional groups.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The benzodioxole moiety can participate in π-π stacking interactions, while the cyano and carboxamide groups can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide apart from similar compounds is its combination of functional groups, which confer unique chemical and physical properties

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5g/mol

IUPAC Name

5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C21H21N3O4S/c1-4-24(5-2)21(26)19-13(3)15(11-22)20(29-19)23-18(25)9-7-14-6-8-16-17(10-14)28-12-27-16/h6-10H,4-5,12H2,1-3H3,(H,23,25)/b9-7+

InChI Key

QFISNHPCYJFVOI-VQHVLOKHSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C#N)C

Isomeric SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C#N)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.